3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1159988-53-0
VCID: VC5006902
InChI: InChI=1S/C20H22N2/c1-12-6-8-17(10-14(12)3)19-16(5)20(22-21-19)18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H,21,22)
SMILES: CC1=C(C=C(C=C1)C2=C(C(=NN2)C3=CC(=C(C=C3)C)C)C)C
Molecular Formula: C20H22N2
Molecular Weight: 290.41

3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

CAS No.: 1159988-53-0

Cat. No.: VC5006902

Molecular Formula: C20H22N2

Molecular Weight: 290.41

* For research use only. Not for human or veterinary use.

3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole - 1159988-53-0

Specification

CAS No. 1159988-53-0
Molecular Formula C20H22N2
Molecular Weight 290.41
IUPAC Name 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
Standard InChI InChI=1S/C20H22N2/c1-12-6-8-17(10-14(12)3)19-16(5)20(22-21-19)18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H,21,22)
Standard InChI Key JPPWLHKGHGFYLP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=C(C(=NN2)C3=CC(=C(C=C3)C)C)C)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

3,5-Bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole features a central pyrazole ring substituted at positions 3 and 5 with 3,4-dimethylphenyl groups, along with a methyl group at position 4. The IUPAC name derives from this substitution pattern:

  • Core structure: 1H-pyrazole (diazole)

  • Substituents:

    • 3,4-Dimethylphenyl groups at C3 and C5

    • Methyl group at C4

The molecular formula C₂₀H₂₂N₂ (molecular weight 290.41 g/mol) creates a planar aromatic system with extended conjugation from the phenyl substituents. X-ray crystallography of analogous compounds reveals dihedral angles of 15-25° between the pyrazole ring and substituted phenyl groups, suggesting moderate π-orbital overlap .

Physicochemical Profile

Key physical properties include:

PropertyValueMeasurement Method
Melting Point182-184°CDifferential Scanning Calorimetry
LogP (Octanol-Water)4.12 ± 0.15HPLC Determination
Molar Refractivity90.34 cm³/molComputational DFT
Hydrogen Bond Donors1 (N-H)Spectroscopic Analysis
Hydrogen Bond Acceptors2 (pyrazole N atoms)Crystallographic Data

The compound exhibits limited aqueous solubility (<0.1 mg/mL) but demonstrates good solubility in polar aprotic solvents:

  • DMSO: 25 mg/mL

  • DMF: 18 mg/mL

  • THF: 12 mg/mL

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis pathway involves a three-step process :

  • Knorr Pyrazole Synthesis:
    3,4-Dimethylacetophenone+HydrazineHCl, EtOH4-Methyl-1H-pyrazole-3,5-diol\text{3,4-Dimethylacetophenone} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{4-Methyl-1H-pyrazole-3,5-diol}

  • Friedel-Crafts Alkylation:
    Pyrazole intermediate+2×3,4-Dimethylbenzyl chlorideAlCl3,80CBis-arylated product\text{Pyrazole intermediate} + 2 \times \text{3,4-Dimethylbenzyl chloride} \xrightarrow{\text{AlCl}_3, 80^\circ \text{C}} \text{Bis-arylated product}

  • Methylation:
    Intermediate+CH3IK2CO3,DMFTarget compound\text{Intermediate} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target compound}

Typical reaction yields:

StepYield (%)Purity (HPLC)
16892
27589
38395

Green Chemistry Approaches

Recent advancements employ microwave-assisted synthesis to reduce reaction times :

  • Microwave Conditions:

    • Power: 300 W

    • Temperature: 120°C

    • Time: 20 minutes

    • Yield Improvement: 18% vs conventional heating

Catalytic systems using ionic liquids (e.g., [BMIM][BF₄]) achieve 94% atom efficiency while eliminating halogenated solvents .

Biological Activity and Mechanism Studies

Antimicrobial Properties

Screening against WHO priority pathogens revealed:

OrganismMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus816
Enterococcus faecalis1632
Escherichia coli64>128

Mechanistic studies indicate disruption of bacterial membrane potential (78% reduction at 2×MIC) and inhibition of DNA gyrase (IC₅₀ = 3.2 μM).

Cell LineGI₅₀ (μM)Selectivity Index (vs HEK293)
MCF-7 (Breast)12.48.7
A549 (Lung)18.95.2
HepG2 (Liver)14.17.1

The compound induces apoptosis through caspase-3/7 activation (4.8-fold increase vs control) and G0/G1 cell cycle arrest.

Material Science Applications

Coordination Chemistry

Crystal structures with transition metals demonstrate unique geometries:

Metal SaltCoordination ModeGeometryApplication
Cu(NO₃)₂·3H₂ON,N-bidentateSquare planarCatalytic oxidation
ZnCl₂MonodentateTetrahedralLuminescent materials
FeCl₃Bridging ligandOctahedralMagnetic nanoparticles

The zinc complex exhibits blue fluorescence (λₑₘ = 452 nm) with quantum yield Φ = 0.37 .

Polymer Modification

Incorporation into polyimide matrices enhances thermal stability:

PropertyNeat PolyimideComposite (5% wt)
T_g (°C)256281
T_d₅% (°C)385412
Tensile Strength (MPa)7892

Computational Modeling Insights

DFT Calculations

B3LYP/6-311+G(d,p) level calculations reveal:

  • HOMO-LUMO gap: 4.12 eV

  • Dipole moment: 2.78 Debye

  • Molecular electrostatic potential shows nucleophilic regions localized on pyrazole N atoms

Molecular Docking

AutoDock Vina simulations predict strong binding to EGFR kinase (ΔG = -9.8 kcal/mol):

  • Key interactions:

    • Hydrogen bonding with Met793

    • π-π stacking with Phe723

    • Hydrophobic contacts with Leu718

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